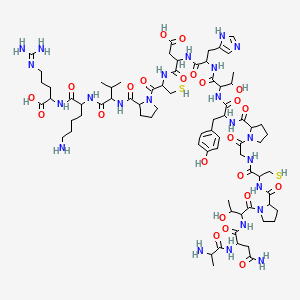
H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G3-C12 is a synthetic peptide known for its high affinity binding to galectin-3, a member of the galectin family of soluble animal lectins. Galectin-3 is involved in various biological processes, including cell adhesion, apoptosis, and immune responses. G3-C12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit metastasis-associated cancer cell adhesion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
G3-C12 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
The specific sequence of G3-C12 is Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg .
Industrial Production Methods
While G3-C12 is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
G3-C12 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to the carbohydrate recognition domain of galectin-3, inhibiting its interaction with other molecules.
Common Reagents and Conditions
The synthesis of G3-C12 involves standard reagents used in SPPS, including:
Amino acid derivatives: Protected amino acids with specific protecting groups.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection reagents: Such as TFA (Trifluoroacetic acid) for removing protecting groups.
Major Products Formed
The primary product of the synthesis is the G3-C12 peptide itself. During its interaction with galectin-3, the major outcome is the inhibition of galectin-3-mediated cell adhesion processes .
Aplicaciones Científicas De Investigación
G3-C12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: G3-C12 has shown potential in inhibiting metastasis-associated cancer cell adhesion, making it a promising candidate for cancer therapy
Drug Delivery: G3-C12 has been used to develop targeted drug delivery systems, particularly for delivering anticancer drugs to galectin-3 overexpressing tumors.
Biological Studies: It is used to study the role of galectin-3 in various biological processes, including cell adhesion, apoptosis, and immune responses.
Therapeutic Development: G3-C12 is being explored as a therapeutic agent for diseases involving galectin-3, such as fibrosis and inflammation.
Mecanismo De Acción
G3-C12 exerts its effects by binding to the carbohydrate recognition domain of galectin-3 with high affinity. This binding inhibits the interaction of galectin-3 with its ligands, thereby blocking galectin-3-mediated cell adhesion processes. The inhibition of galectin-3 can lead to reduced metastasis in cancer cells and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of G3-C12
G3-C12 is unique due to its specific binding affinity for galectin-3 and its ability to inhibit galectin-3-mediated processes without affecting other galectins or lectins. This specificity makes it a valuable tool for studying galectin-3 functions and developing targeted therapies .
Propiedades
Fórmula molecular |
C74H115N23O23S2 |
|---|---|
Peso molecular |
1759.0 g/mol |
Nombre IUPAC |
2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |
Clave InChI |
RXFIUXGGWIBQLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


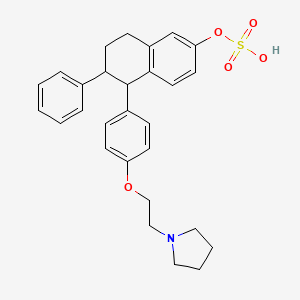

![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
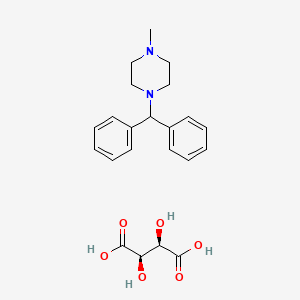
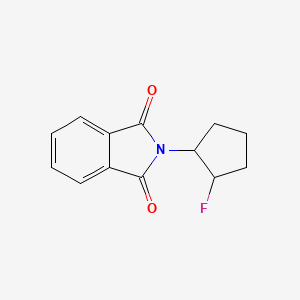

![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
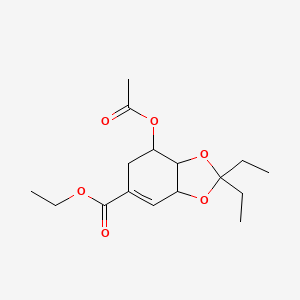
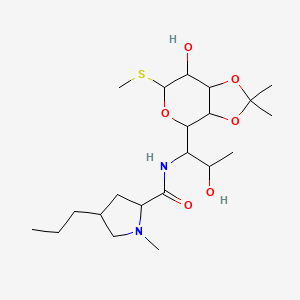

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
